molecular formula C27H30O17 B12939152 5,7-dihydroxy-2-(4-hydroxyphenyl)-3,8-bis[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]chromen-4-one

5,7-dihydroxy-2-(4-hydroxyphenyl)-3,8-bis[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]chromen-4-one

Cat. No.: B12939152
M. Wt: 626.5 g/mol
InChI Key: VMOKZQAQPBUNRW-MHJZMORDSA-N
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Description

IUPAC Name:
5,7-Dihydroxy-2-(4-hydroxyphenyl)-3,8-bis[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]chromen-4-one

Properties

Molecular Formula

C27H30O17

Molecular Weight

626.5 g/mol

IUPAC Name

5,7-dihydroxy-2-(4-hydroxyphenyl)-3,8-bis[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]chromen-4-one

InChI

InChI=1S/C27H30O17/c28-6-12-15(33)18(36)20(38)26(40-12)43-23-11(32)5-10(31)14-17(35)25(22(42-24(14)23)8-1-3-9(30)4-2-8)44-27-21(39)19(37)16(34)13(7-29)41-27/h1-5,12-13,15-16,18-21,26-34,36-39H,6-7H2/t12-,13-,15+,16+,18+,19+,20-,21-,26+,27+/m1/s1

InChI Key

VMOKZQAQPBUNRW-MHJZMORDSA-N

Isomeric SMILES

C1=CC(=CC=C1C2=C(C(=O)C3=C(O2)C(=C(C=C3O)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O[C@H]5[C@@H]([C@H]([C@H]([C@H](O5)CO)O)O)O)O

Canonical SMILES

C1=CC(=CC=C1C2=C(C(=O)C3=C(O2)C(=C(C=C3O)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dihydroxy-2-(4-hydroxyphenyl)-3,8-bis(((2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-4H-chromen-4-one typically involves multiple steps, including the formation of the chromen-4-one core and subsequent glycosylation reactions. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to enhance efficiency and scalability. This includes the use of continuous flow reactors and advanced purification techniques to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxyl groups present in the compound can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various halides and acids.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohol derivatives.

Scientific Research Applications

5,7-Dihydroxy-2-(4-hydroxyphenyl)-3,8-bis(((2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-4H-chromen-4-one has a wide range of applications in scientific research:

    Chemistry: Used as a model compound in studying flavonoid chemistry and synthesis.

    Biology: Investigated for its potential antioxidant and anti-inflammatory properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and cardiovascular disorders.

    Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways. It can interact with enzymes and receptors involved in oxidative stress and inflammation, thereby modulating cellular responses. The exact mechanism of action may vary depending on the specific biological context and target.

Comparison with Similar Compounds

Structural Features :

  • Core structure : A flavone backbone (chromen-4-one) with hydroxyl groups at positions 5 and 7.
  • Substituents: A 4-hydroxyphenyl group at position 2. Two β-D-glucopyranosyl units (O-glycosides) at positions 3 and 8. Each glucose is in the (2S,3R,4S,5R,6R) configuration, characteristic of β-D-glucopyranose .

Molecular Formula : C₃₃H₄₀O₂₂ (inferred from glycosylation pattern)
Molecular Weight : ~754.6 g/mol (calculated based on core flavone + two glucose units)

Biological Context: This compound is a biflavonoid glycoside, structurally related to flavonoids like astragalin (3-O-glucoside) and isovitexin (6-C-glucoside). Glycosylation enhances solubility and modulates bioactivity compared to the aglycone .

Comparison with Similar Compounds

Structural and Functional Differences

Compound Name Substitution Pattern Molecular Formula Molecular Weight (g/mol) Key Biological Activities Natural Source
Target Compound 3,8-di-O-β-D-glucopyranosyl C₃₃H₄₀O₂₂ ~754.6 Potential antioxidant, anti-inflammatory Synthetic/plant-derived
Astragalin (3-O-glucoside) 3-O-β-D-glucopyranosyl C₂₁H₂₀O₁₀ 448.38 Estrogen modulation, anti-apoptotic Morus alba (mulberry)
Isovitexin (6-C-glucoside) 6-C-β-D-glucopyranosyl C₂₁H₂₀O₁₀ 432.38 Antiplasmodial, antioxidant Artemisia annua
Shaftoside (6,8-di-O-glucoside) 6,8-di-O-β-D-glucopyranosyl C₂₆H₂₈O₁₄ 564.5 Antioxidant, anti-inflammatory Desmodium styracifolium
Aglycone (5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one) None C₁₅H₁₀O₅ 270.24 Base structure with varied bioactivities Synthetic/plant-derived

Key Findings:

Glycosylation Impact :

  • O-glycosides (e.g., target compound, astragalin) increase hydrophilicity, enhancing bioavailability but may reduce membrane permeability compared to C-glycosides (e.g., isovitexin) .
  • Positional differences (3,8 vs. 6,8 glycosylation) alter steric effects, influencing enzyme binding (e.g., α-amylase inhibition in ) .

Biological Activities: Antioxidant Capacity: The 3,8-di-O-glucoside’s hydroxyl groups and glycosylation pattern may enhance free radical scavenging compared to mono-glycosides . Anti-inflammatory Effects: Shaftoside’s 6,8-glycosylation shows strong activity, suggesting the target compound’s 3,8 substitution may have unique receptor interactions . Metabolic Stability: C-glycosides (isovitexin) resist enzymatic hydrolysis, whereas O-glycosides (target compound) are more prone to cleavage, affecting their pharmacokinetics .

Molecular Docking Insights: Flavonoid glycosides with bulky substituents (e.g., 3,8-di-O-glucose) may hinder binding to enzymes like acetylcholinesterase compared to smaller analogs .

Biological Activity

5,7-Dihydroxy-2-(4-hydroxyphenyl)-3,8-bis[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]chromen-4-one, commonly referred to as mauritianin , is a complex flavonoid with significant biological activities attributed to its unique chemical structure. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

Mauritianin has a molecular formula of C₃₄H₄₃O₁₄ and a molecular weight of approximately 680.67 g/mol. Its structure features a chromenone core with multiple hydroxyl groups and glycosidic linkages that enhance its solubility and bioactivity compared to simpler flavonoids. The presence of these functional groups contributes to its antioxidant properties and interaction with various biological targets.

Biological Activities

Research has identified several key biological activities associated with mauritianin:

1. Antioxidant Activity

  • Mauritianin exhibits strong antioxidant properties due to its ability to scavenge free radicals and reduce oxidative stress. This activity is crucial in preventing cellular damage and may contribute to its protective effects against chronic diseases .

2. Anti-inflammatory Effects

  • Studies indicate that mauritianin can inhibit inflammatory pathways by downregulating pro-inflammatory cytokines. This makes it a candidate for treating conditions characterized by inflammation.

3. Anticancer Potential

  • Preliminary studies have shown that mauritianin possesses anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. It has been particularly noted for its effects on various cancer cell lines .

4. Cardioprotective Effects

  • The compound has demonstrated potential in protecting cardiac tissues from ischemic damage, suggesting its role in cardiovascular health.

The mechanisms underlying the biological activities of mauritianin are multifaceted:

  • Antioxidant Mechanism : Mauritianin's hydroxyl groups facilitate electron donation, neutralizing reactive oxygen species (ROS) and preventing oxidative damage.
  • Anti-inflammatory Pathways : By modulating signaling pathways such as NF-kB and MAPK, mauritianin can reduce the expression of inflammatory mediators like TNF-alpha and IL-6.
  • Cell Cycle Regulation : The compound has been shown to affect cell cycle progression in cancer cells, leading to growth inhibition and apoptosis through the activation of caspases .

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of compounds similar to mauritianin:

Compound NameStructural FeaturesBiological Activity
QuercetinFlavonoid with multiple hydroxyl groupsAntioxidant and anti-inflammatory
KaempferolSimilar flavonoid structureAntioxidant and anticancer
LuteolinContains hydroxyl groups similar to mauritianinAnticancer and anti-inflammatory

Case Studies

Several studies have highlighted the efficacy of mauritianin in various models:

  • In Vitro Studies : In human cancer cell lines (e.g., breast and colon cancer), mauritianin exhibited significant cytotoxic effects at micromolar concentrations. It induced apoptosis through mitochondrial pathways and increased the expression of pro-apoptotic proteins .
  • Animal Models : In rodent models of inflammation-induced diseases, administration of mauritianin led to reduced markers of inflammation and improved histopathological outcomes compared to control groups.

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